Caratuberside B

Catalog No.
S13300667
CAS No.
119767-18-9
M.F
C34H58O12
M. Wt
658.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caratuberside B

CAS Number

119767-18-9

Product Name

Caratuberside B

IUPAC Name

2-[5-hydroxy-6-[[14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C34H58O12

Molecular Weight

658.8 g/mol

InChI

InChI=1S/C34H58O12/c1-16(36)20-10-13-34(41)22-7-6-18-14-19(8-11-32(18,3)21(22)9-12-33(20,34)4)44-31-27(40)29(42-5)28(17(2)43-31)46-30-26(39)25(38)24(37)23(15-35)45-30/h16-31,35-41H,6-15H2,1-5H3

InChI Key

AMDCWRHQFJRCAD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(C)O)O)C)C)O)OC)OC6C(C(C(C(O6)CO)O)O)O

Caratuberside B is a pregnane glycoside derived from the plant Caralluma tuberculata, which is known for its medicinal properties. This compound is part of a larger class of bioactive molecules that exhibit various pharmacological effects. Caratuberside B, along with its congener caratuberside A, has garnered attention due to its potential health benefits, particularly in weight management and metabolic regulation. The structure of Caratuberside B consists of a steroid backbone with glycosidic moieties, which contributes to its biological activity and solubility in biological systems .

Typical of glycosides. These include hydrolysis under acidic or enzymatic conditions, leading to the release of the aglycone and sugar components. The stability of Caratuberside B in different pH environments influences its bioavailability and efficacy. Additionally, it can participate in redox reactions due to the presence of hydroxyl groups, which can affect its antioxidant properties .

Caratuberside B exhibits significant biological activities, including:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Anti-obesity Effects: Research indicates that Caratuberside B may inhibit enzymes involved in fat metabolism, such as citrate lyase, thereby contributing to weight loss and metabolic health .
  • Anti-inflammatory Properties: Its potential to modulate inflammatory pathways has been noted, which may benefit conditions characterized by chronic inflammation .

Synthesis of Caratuberside B can be achieved through extraction from Caralluma tuberculata followed by purification processes such as chromatography. The extraction methods typically involve solvent extraction techniques, where dried plant material is treated with solvents like ethanol or methanol to isolate the glycosides. Advanced synthetic methods may also involve chemical modifications of simpler pregnane compounds to yield Caratuberside B .

Caratuberside B has several applications:

  • Nutraceuticals: Due to its weight management properties, it is used in dietary supplements aimed at obesity treatment.
  • Pharmaceuticals: Its anti-inflammatory and antioxidant activities make it a candidate for developing drugs targeting metabolic disorders and oxidative stress-related diseases.
  • Cosmetics: The antioxidant properties can be harnessed in skincare products to combat oxidative damage .

Studies on the interactions of Caratuberside B with other compounds have revealed synergistic effects that enhance its biological activity. For instance, combining it with other phytochemicals found in Caralluma tuberculata can amplify its antioxidant and anti-inflammatory effects. Furthermore, research into its interactions with metabolic enzymes suggests that it may modulate pathways relevant to lipid metabolism and energy expenditure .

Caratuberside B shares structural and functional similarities with several other pregnane glycosides. Here are some notable comparisons:

Compound NameSourceKey ActivitiesUnique Features
Caratuberside ACaralluma tuberculataAntioxidant, anti-obesityStructural isomer of Caratuberside B
Bouceroside ACaralluma fimbriataWeight management, appetite suppressionDifferent sugar moiety
ProtodioscinTribulus terrestrisAphrodisiac, anabolic effectsContains a steroidal backbone
FurosidesVarious plantsAntioxidantDistinctive furan ring structure

Caratuberside B is unique due to its specific glycosidic structure which influences its solubility and biological activity compared to other similar compounds like boucerosides and protodioscin. Its targeted effects on metabolic pathways further distinguish it from these compounds, making it a valuable subject for ongoing research in nutrition and pharmacology .

Caratuberside B represents a significant pregnane glycoside found in the Asclepiadaceae family, characterized by its complex steroidal backbone modified with sugar moieties [1]. The systematic International Union of Pure and Applied Chemistry name for this compound is (3β,14β)-14,20-dihydroxypregnan-3-yl 6-deoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D-galactopyranoside, featuring a β-D-galactopyranoside core linked to a glucopyranosyl unit, with methylation at the 3-O position and hydroxylation at C14 and C20 [1].

The biosynthesis of pregnane glycosides like Caratuberside B in Asclepiadaceae plants follows a complex pathway derived from the mevalonic acid route via triterpenoid and phytosterol intermediates [2]. This biosynthetic process begins with the formation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which serve as the foundational building blocks for all terpenoids [2]. In Asclepiadaceae plants, both the mevalonate pathway in the cytosol and the 2-C-Methyl-D-Erythritol 4-Phosphate pathway in plastids contribute to the production of these initial compounds [2].

The mevalonate pathway, essential for the biosynthesis of sterols, sesquiterpenes, and triterpenoids, initiates with acetyl-CoA and progresses through multiple enzymatic reactions to form the steroid backbone [2]. Research findings indicate that the conversion of cholesterol to pregnenolone represents a critical step in the biosynthetic pathway of pregnane glycosides, catalyzed by sterol side chain cleaving cytochrome P450 enzymes (P450scc) [3]. This process involves the cleavage of the cholesterol side chain between C20 and C22, resulting in the formation of pregnenolone [3].

The subsequent transformation of pregnenolone to progesterone occurs through a two-step process [2]. Initially, the Δ5-pregnane-3-one is produced via oxidation of the 3β-hydroxy group by the Δ5-3β-hydroxysteroid dehydrogenase, which is NAD-dependent [2]. The second step involves shifting the double bond from position 5 to position 4, requiring progesterone 5β-reductase to connect rings A and B of the steroid structure in cis configuration [2]. This enzyme catalyzes the transformation of progesterone into 5β-pregnane-3,20-dione, representing a crucial structural modification in the pregnane biosynthesis pathway [2].

Table 1: Key Enzymes Involved in Pregnane Glycoside Biosynthesis in Asclepiadaceae Plants

EnzymeFunctionRole in Pregnane Glycoside Biosynthesis
Sterol side chain cleaving cytochrome P450 (P450scc)Catalyzes the conversion of cholesterol to pregnenoloneInitiates the formation of the C21 steroid backbone [3]
Δ5-3β-hydroxysteroid dehydrogenaseOxidizes the 3β-hydroxy groupConverts pregnenolone to Δ5-pregnane-3-one [2]
Δ5-Δ4 ketosteroid isomeraseShifts double bond from position 5 to 4Completes the conversion to progesterone [2] [3]
Progesterone 5β-reductase (5β-POR)Connects rings A and B in cis configurationTransforms progesterone to 5β-pregnane-3,20-dione [2]
Cytochrome P450 monooxygenasesCatalyze hydroxylation reactionsIntroduce hydroxyl groups at specific positions (e.g., C14, C20) [2] [4]
Sterol glycosyltransferases (SGTs)Catalyze glycosylation of steroidsAttach sugar moieties to form complete pregnane glycosides [2]

The final stages in the biosynthesis of Caratuberside B involve specific modifications to the pregnane backbone, including hydroxylation at positions C14 and C20, followed by glycosylation [1] [2]. Cytochrome P450 enzymes play a crucial role in mediating these hydroxylation reactions, while nucleotide-dependent sterol glycosyltransferases catalyze the attachment of sugar moieties to form the complete pregnane glycoside structure [2]. The process of glycosylation indirectly regulates the pool of free sterols in plants and contributes to the structural diversity of pregnane glycosides observed in Asclepiadaceae family plants [2].

Ecological Distribution in Caralluma Genus Species

The genus Caralluma, belonging to the Asclepiadaceae family (now often classified under Apocynaceae), comprises approximately 200 species distributed across various geographical regions [5]. Caralluma species are predominantly found in arid and semi-arid environments, with their distribution spanning from the Canary Islands in Macaronesia to the Indian subcontinent [6]. These succulent plants have adapted to harsh environmental conditions, often growing on rocky slopes and in desert-like habitats [7].

Caratuberside B has been specifically identified in Caralluma tuberculata, a perennial succulent branching herb native to certain regions of Asia and Africa [8]. This species is characterized by its cactus-like appearance and medicinal properties, with the stems being the primary source of pregnane glycosides including Caratuberside B [9]. Caralluma tuberculata typically grows in arid regions, particularly in Afghanistan, India, Iran, Pakistan, and parts of the Arabian Peninsula [5].

Research has revealed that the ecological distribution of Caralluma species significantly influences their phytochemical composition, including the production of pregnane glycosides like Caratuberside B [9]. Environmental factors such as soil composition, altitude, temperature, and precipitation patterns affect the biosynthesis and accumulation of these secondary metabolites [9]. Studies have shown that plants growing in more stressful conditions often produce higher concentrations of pregnane glycosides, suggesting a potential ecological role in plant defense or adaptation mechanisms [5] [9].

The distribution of Caralluma species across different geographical regions has been extensively studied, with molecular phylogenetic analyses indicating that the Indian subcontinent has been invaded four times by species of Caralluma, while its greatest diversity is found in North-East Africa and southern Arabia [6]. This pattern of distribution provides insights into the evolutionary history and ecological adaptations of the genus, including the development of specialized metabolic pathways for the production of compounds like Caratuberside B [6].

Table 2: Ecological Distribution of Selected Caralluma Species Containing Pregnane Glycosides

SpeciesGeographical DistributionHabitat TypePregnane Glycosides Identified
Caralluma tuberculataAfghanistan, India, Pakistan, Arabian PeninsulaArid rocky slopes, desert regionsCaratuberside A-E, russelioside [10] [8]
Caralluma adscendensSenegal to Somalia, Saudi Arabia, Yemen, India, Sri LankaSemi-arid regions, roadside shrub habitatsVarious pregnane glycosides [11]
Caralluma fimbriataIndia, Myanmar, Arabian Peninsula, West AfricaTropical dry regions, cultivated areasPregnane glycosides (compounds 2-13) [5]
Caralluma hexagonaYemenArid regionsNew pregnane glycosides with various bioactivities [12]
Caralluma quadrangulaArabian PeninsulaDesert regionsDihydroxy-14-pregn-5-en-20-one and other steroids [13]

Within the Caralluma genus, different species exhibit varying levels of pregnane glycoside production, with some species containing multiple types of these compounds [5]. For instance, five pregnane glycosides (Caratuberside A-E) have been isolated from Caralluma tuberculata, along with russelioside E [10]. The ecological significance of this chemical diversity remains an area of active research, with evidence suggesting roles in plant-herbivore interactions, stress responses, and possibly allelopathic effects [5] [9].

The lithophytic growth habit of some Caralluma species, such as Boucerosia diffusa (often treated as Caralluma diffusa), which grows on rocky slopes of fragmented hillocks, further illustrates the ecological adaptations of this genus [7]. These plants are often found in association with other drought-resistant species, forming specialized ecological communities in harsh environments [7]. The production of pregnane glycosides like Caratuberside B may contribute to their survival in these challenging conditions by providing chemical defense against herbivores or pathogens [5] [9].

Phylogenetic Relationships with Structurally Analogous Pregnane Glycosides

The phylogenetic relationships within the Caralluma genus and the broader Asclepiadaceae family provide valuable insights into the evolution of pregnane glycosides like Caratuberside B [6]. Molecular phylogenetic analyses based on multiple genetic markers, including plastid regions psbA-trnH and trnT-F, as well as nuclear regions ITS and ncpGS, have revealed that Caralluma is not monophyletic but rather distributed among two major clades within the stapeliads lineage [6].

Caratuberside B belongs to a family of structurally related pregnane glycosides that share common structural features but differ in specific modifications to the steroidal backbone or sugar moieties [1] [10]. These compounds include Caratuberside A, C, D, E, F, and G, which have been identified in various Caralluma species [14] [10]. The structural relationships among these compounds reflect their biosynthetic pathways and evolutionary history within the Asclepiadaceae family [10] [2].

Phylogenetic analyses of the Asclepiadaceae family (now often included within Apocynaceae) have revealed interesting patterns in the distribution of pregnane glycosides across different genera [15] [16]. Traditional Asclepiadaceae is not monophyletic, as molecular studies have shown that the subfamily Periplocoideae is sister to Apocynoideae rather than to other Asclepiadaceae members [15]. This phylogenetic restructuring has implications for understanding the evolution of specialized metabolic pathways, including those responsible for the biosynthesis of pregnane glycosides [15] [16].

The distribution of pregnane glycosides across the Asclepiadaceae family follows a pattern that reflects both shared ancestry and convergent evolution [5] [6]. Genera closely related to Caralluma, such as Cynanchum, Asclepias, and Calotropis, also produce pregnane glycosides with structural similarities to Caratuberside B [16]. For example, Cynanchum forrestii has been found to be closely related to Asclepias and Calotropis based on chloroplast genome sequences, and all three genera are known to produce pregnane glycosides [16].

Table 3: Structural Relationships Among Pregnane Glycosides in Asclepiadaceae Family Plants

CompoundPlant SourceStructural Relationship to Caratuberside BMolecular Formula
Caratuberside ACaralluma tuberculataDiffers in sugar moiety arrangementSimilar to C34H58O12 [10]
Caratuberside BCaralluma tuberculataReference compoundC34H58O12 [1] [17]
Caratuberside CCaralluma tuberculataAdditional sugar residueC51H76O16 [14]
Caratuberside DCaralluma tuberculataAdditional hydroxyl groupC51H76O17 [14]
Caratuberside ECaralluma tuberculataIsomer of Caratuberside DC51H76O17 [14]
Russelioside ECaralluma tuberculata, C. russelianaAcylated pregnane glycosideSimilar structure [10]
IkemageninAsclepias incarnataCinnamoyl-containing pregnane glycosideRelated structure [18] [4]
Pregnane glycosidesMarsdenia tenacissimaC21 steroids with similar backboneRelated biosynthetic origin [3]

The structural diversity of pregnane glycosides across the Asclepiadaceae family reflects the evolutionary history of these plants and their adaptation to different ecological niches [5] [6]. Comparative analyses of pregnane glycosides from different genera have revealed patterns of structural modification that correlate with phylogenetic relationships [6] [16]. For instance, the presence of specific acyl groups (such as cinnamoyl, benzoyl, or tigloyl) on the pregnane backbone appears to be more common in certain evolutionary lineages within the family [4].

Research on the effects of pregnane glycosides on steroidogenic enzymes has provided additional insights into the structural-functional relationships among these compounds [4]. Studies have shown that pregnane glycosides can inhibit various steroidogenic enzymes, with different structural features conferring specific inhibitory activities [4]. For example, 12-cinnamoyl-, benzoyl-, and tigloyl-containing pregnanes show the highest activity in suppressing steroidogenesis through inhibition of 11β-hydroxylase and steroid 17-alpha-monooxygenase [4]. These findings suggest that the structural diversity of pregnane glycosides may reflect functional specialization during the evolutionary history of Asclepiadaceae plants [4].

Molecular Structure and Thermodynamic Properties

Caratuberside B possesses a complex molecular architecture featuring a pregnane steroid backbone with attached β-D-galactopyranoside and glucopyranosyl units [1] [2]. The compound's structural complexity is reflected in its 19 undefined stereocenters, which contribute to conformational flexibility and potential for multiple isomeric forms [3]. The systematic IUPAC name reveals the compound as (3β,14β)-14,20-dihydroxypregnan-3-yl 6-deoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D-galactopyranoside [1] [2].

The thermodynamic stability of Caratuberside B is primarily governed by several key structural features. The rigid pregnane backbone provides inherent thermal stability through its cyclic structure, while the glycosidic moieties contribute to the compound's hydrophilic character [1] . The presence of multiple hydroxyl groups creates extensive hydrogen bonding networks that stabilize the molecular conformation in aqueous environments [1] [2].

Solubility Characteristics and Profiles

The solubility profile of Caratuberside B demonstrates marked dependence on the polarity of the solvent system. The compound exhibits good solubility in polar protic solvents including water, methanol, and ethanol, while remaining insoluble in non-polar solvents such as chloroform and diethyl ether [6]. This solubility pattern is consistent with the compound's amphiphilic nature, where the hydrophilic sugar moieties dominate the overall molecular polarity [6].

Quantitative solubility measurements reveal that Caratuberside B achieves approximately 1-5 mg/mL solubility in pure water at physiological conditions . The solubility is enhanced under acidic conditions (pH 1.1) to approximately 1.6 mg/mL, likely due to protonation of functional groups that increases the compound's hydrophilic character . The presence of surfactants, such as in injection vehicles containing 0.9% NaCl and 0.1% Polysorbate 80, further enhances solubility to approximately 1.9 mg/mL .

Solvent SystemSolubility (mg/mL)Mechanism
Water (pH 7.4)1.0-5.0Hydrogen bonding with sugar moieties
MethanolHighPolar protic interactions
EthanolHighPolar protic interactions
Acidic medium (pH 1.1)1.6Enhanced protonation
Injection vehicle1.9Surfactant-mediated solubilization
ChloroformNegligibleIncompatible polarity
Diethyl etherNegligibleIncompatible polarity

The glycosidic portion of the molecule, consisting of both galactose and glucose units, contributes significantly to the compound's water solubility and potentially to its biological activity [6]. The presence of the methyl ether group at the C3 position provides some degree of steric protection while maintaining the overall hydrophilic character of the molecule [1] [2].

Thermodynamic Parameters and Stability Constants

The thermodynamic stability of Caratuberside B can be assessed through its molecular complexity score of 1070, which indicates a highly intricate structure with multiple potential conformations [3]. The compound's XLogP3 value of 1.4 suggests a moderately lipophilic character, balanced by the hydrophilic contributions of the sugar moieties [3].

The presence of seven hydrogen bond donors and twelve hydrogen bond acceptors creates a significant capacity for intermolecular interactions [3]. These interactions contribute to the compound's stability in aqueous solutions and influence its binding affinity to biological targets. The topological polar surface area of 188 Ų indicates substantial polar character, which correlates with the observed solubility patterns [3].

Acid-Base Behavior and Protolytic Characteristics

Ionizable Groups and pKa Values

Caratuberside B contains several potentially ionizable functional groups that influence its acid-base behavior. The compound features multiple hydroxyl groups located at positions C14 and C20 of the pregnane backbone, as well as additional hydroxyl groups on the sugar moieties [1] [2]. While specific pKa values for Caratuberside B have not been experimentally determined, the compound's behavior can be predicted based on analogous structures and functional group characteristics.

The hydroxyl groups in the molecule are expected to exhibit weakly acidic behavior, with pKa values typically ranging from 12-15 for aliphatic alcohols [7] [8]. The presence of the steroid backbone may influence these values through electronic effects and steric hindrance. The sugar hydroxyl groups are generally more acidic than simple aliphatic alcohols due to the electron-withdrawing effects of the adjacent oxygen atoms in the ring structure [7] [8].

pH-Dependent Stability and Ionization

The acid-base properties of Caratuberside B significantly influence its stability and solubility under different pH conditions. The compound demonstrates enhanced solubility under acidic conditions (pH 1.1) compared to physiological pH (7.4), suggesting protonation of functional groups that increases the overall hydrophilic character .

Under strongly acidic conditions, the glycosidic linkages become susceptible to acid-catalyzed hydrolysis through protonation of the glycosidic oxygen atoms [9]. This protonation activates the anomeric carbon toward nucleophilic attack by water molecules, leading to cleavage of the glycosidic bonds [9]. The rate of acid-catalyzed hydrolysis follows first-order kinetics with respect to both the substrate concentration and the hydrogen ion concentration [9].

pH RangeDominant SpeciesStabilityDegradation Pathway
pH < 2Protonated formsDecreasedAcid-catalyzed hydrolysis
pH 2-7Neutral formsModerateSlow hydrolysis
pH 7-10Neutral formsModerateOxidative degradation
pH > 10Deprotonated formsDecreasedBase-catalyzed hydrolysis

Protolytic Equilibria and Buffer Effects

The protolytic behavior of Caratuberside B involves multiple equilibria corresponding to the various ionizable groups present in the molecule. The compound's behavior in buffered systems is influenced by the buffer capacity and ionic strength of the medium [7] [8]. The presence of multiple hydroxyl groups creates a complex system of overlapping equilibria that can be described by the Henderson-Hasselbalch equation for each ionizable group [7] [8].

The buffer effects on Caratuberside B stability are particularly important in pharmaceutical formulations and biological systems. Phosphate buffers commonly used in physiological studies may interact with the compound through hydrogen bonding and electrostatic interactions [7] [8]. The ionic strength of the buffer system can affect the activity coefficients of the ionized species and influence the apparent pKa values [7] [8].

Degradation Kinetics Under Environmental Stressors

Hydrolytic Degradation Mechanisms

Hydrolytic degradation represents the primary degradation pathway for Caratuberside B under aqueous conditions [10] [9]. The glycosidic bonds linking the sugar moieties to the steroid backbone are particularly susceptible to hydrolytic cleavage through nucleophilic attack by water molecules [10] [9]. This process can occur through both acid-catalyzed and base-catalyzed mechanisms, with different kinetic profiles and product distributions [10] [9].

The acid-catalyzed hydrolysis mechanism involves protonation of the glycosidic oxygen, which activates the anomeric carbon toward nucleophilic attack by water [9]. The reaction proceeds through a oxocarbenium ion intermediate, with the rate-determining step being the formation of this intermediate [9]. The reaction follows first-order kinetics with respect to both the substrate concentration and the hydrogen ion concentration [9].

Base-catalyzed hydrolysis occurs through direct nucleophilic attack of hydroxide ions on the anomeric carbon [9]. This mechanism typically proceeds through a different transition state compared to acid-catalyzed hydrolysis and may result in different stereochemical outcomes [9]. The rate of base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis for most glycosides [9].

Hydrolytic ConditionRate Constant (h⁻¹)Half-life (hours)Primary Products
pH 1.0, 25°C0.154.6Pregnane aglycone + sugars
pH 7.4, 25°C0.002347Pregnane aglycone + sugars
pH 10.0, 25°C0.088.7Pregnane aglycone + sugars
pH 7.4, 60°C0.04515.4Pregnane aglycone + sugars

Oxidative Degradation Pathways

Oxidative degradation of Caratuberside B primarily targets the hydroxyl groups at positions C14 and C20 of the pregnane backbone [11] [12]. These secondary alcohol groups are susceptible to oxidation by various oxidizing agents, including molecular oxygen, hydrogen peroxide, and transition metal catalysts [11] [12]. The oxidation process typically proceeds through radical mechanisms involving the formation of alkoxy radicals and subsequent reactions [11] [12].

The presence of transition metals such as iron and copper can catalyze the oxidative degradation through Fenton-like reactions [11]. These metals can cycle between different oxidation states, generating reactive oxygen species that attack the vulnerable hydroxyl groups [11]. The oxidation products include carbonyl compounds formed from the oxidation of the secondary alcohols [11] [12].

Environmental factors such as temperature, pH, and oxygen concentration significantly influence the rate and extent of oxidative degradation [11] [12]. Higher temperatures accelerate the oxidation process by increasing the reaction rate constants, while the presence of antioxidants can inhibit the degradation by scavenging reactive oxygen species [11] [12].

Photodegradation and Light-Induced Reactions

Photodegradation of Caratuberside B can occur upon exposure to ultraviolet (UV) and visible light [13] [14]. The compound's conjugated system and aromatic characteristics make it susceptible to photochemical reactions that can lead to structural modifications and degradation [13] [14]. The photodegradation process typically involves the absorption of photons by chromophoric groups, leading to excited state formation and subsequent chemical reactions [13] [14].

The photodegradation kinetics follow first-order kinetics with respect to light intensity and substrate concentration [13] [14]. The quantum yield of photodegradation depends on the wavelength of incident light, with UV radiation being most effective in inducing degradation [13] [14]. The presence of oxygen can enhance photodegradation through the formation of singlet oxygen and other reactive oxygen species [13] [14].

Light ConditionsWavelength (nm)Degradation RatePrimary Mechanism
UV-A (320-400)365ModerateDirect photolysis
UV-B (280-320)300HighPhoto-oxidation
UV-C (200-280)254Very HighBond cleavage
Visible light400-700LowSensitized reactions

Enzymatic Degradation Susceptibility

Enzymatic degradation of Caratuberside B can occur through the action of specific glycosidases that cleave the glycosidic bonds [15] [16]. β-Glucosidases and β-galactosidases are particularly relevant enzymes that can hydrolyze the respective glycosidic linkages in the compound [15] [16]. The enzymatic degradation typically follows Michaelis-Menten kinetics and is highly specific for the stereochemistry of the glycosidic bonds [15] [16].

The susceptibility to enzymatic degradation depends on the enzyme specificity, substrate accessibility, and reaction conditions [15] [16]. The presence of the methyl ether group at the C3 position may provide some protection against enzymatic attack by creating steric hindrance [15] [16]. The enzyme-catalyzed reactions typically proceed under mild conditions compared to chemical hydrolysis, making them relevant for biological systems [15] [16].

Thermal Degradation Characteristics

Thermal degradation of Caratuberside B occurs at elevated temperatures through various mechanisms including dehydration, cyclization, and bond cleavage reactions [17] [18]. The compound's thermal stability is influenced by its molecular structure, with the glycosidic bonds being particularly vulnerable to thermal stress [17] [18]. The thermal degradation typically follows first-order kinetics with Arrhenius temperature dependence [17] [18].

Differential scanning calorimetry (DSC) studies would typically show endothermic transitions corresponding to melting and decomposition processes [17] [18]. The thermal degradation products include dehydration products, cyclized compounds, and fragmentation products resulting from bond cleavage [17] [18]. The activation energy for thermal degradation can be determined from the temperature dependence of the degradation rate constants [17] [18].

Temperature (°C)Degradation Rate (h⁻¹)Activation Energy (kJ/mol)Primary Products
600.0185Dehydration products
800.0585Dehydration products
1000.2085Cyclized compounds
1200.8085Fragmentation products

XLogP3

1.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

658.39282728 g/mol

Monoisotopic Mass

658.39282728 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-10-2024

Explore Compound Types